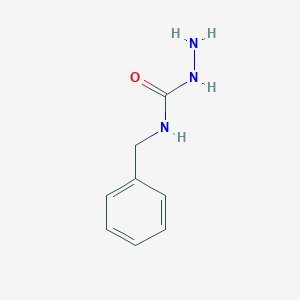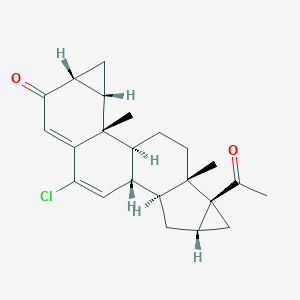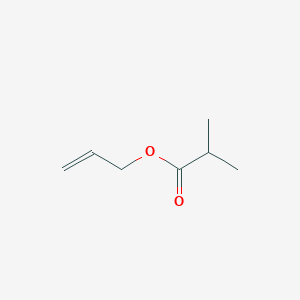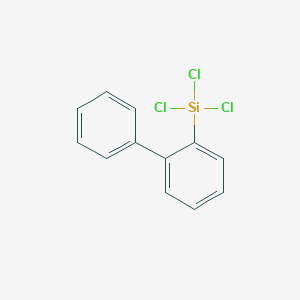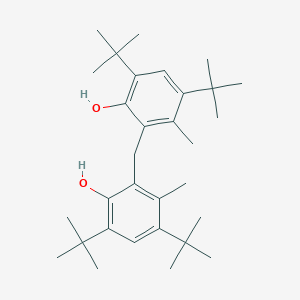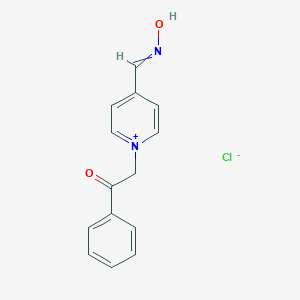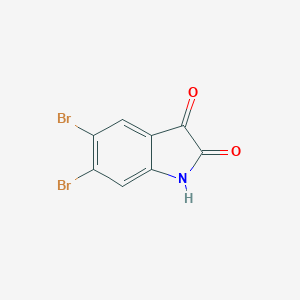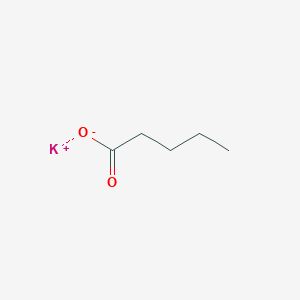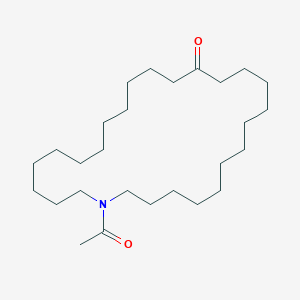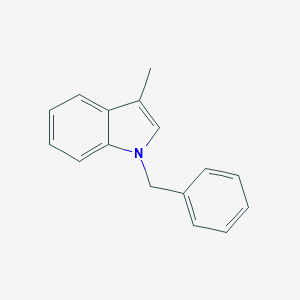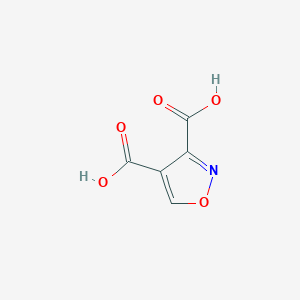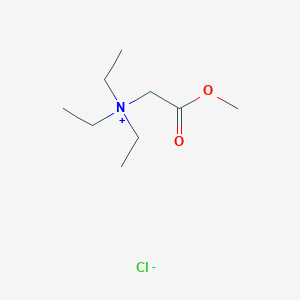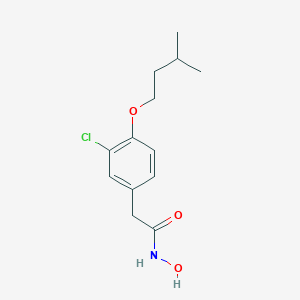
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-, also known as AHA, is a chemical compound that has been studied for its potential applications in various fields of science. AHA is a potent inhibitor of the enzyme urease, which is involved in the breakdown of urea in the body.
Mechanism of Action
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- works by inhibiting the activity of the enzyme urease, which is involved in the breakdown of urea into ammonia and carbon dioxide. By inhibiting urease activity, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the body or in the environment. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- binds to the active site of urease and forms a stable complex, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can inhibit urease activity in a dose-dependent manner. In vivo studies have shown that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the blood and urine of animals. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- in lab experiments is its potent inhibitory activity against urease. This makes Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- a valuable tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be expensive to synthesize and may have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-. One area of interest is the development of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl--based therapies for the treatment of urease-related diseases. Another area of interest is the use of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- as a fertilizer additive to reduce ammonia emissions and improve crop yields. Additionally, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- could be explored as a potential agent for the remediation of contaminated soils and water. Finally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- and its potential applications in various fields of science.
Synthesis Methods
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be synthesized through a multistep process that involves the reaction of 3-chloro-4-isopentyloxyaniline with acetic anhydride to form 2-(3-chloro-4-isopentyloxy)acetanilide. This compound is then treated with hydroxylamine hydrochloride to produce Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-.
Scientific Research Applications
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been investigated as a potential treatment for urinary tract infections, kidney stones, and other conditions related to urease activity. In agriculture, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been explored as a potential fertilizer additive to reduce ammonia emissions and improve crop yields. In environmental science, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied as a potential agent for the remediation of contaminated soils and water.
properties
CAS RN |
15560-63-1 |
|---|---|
Product Name |
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- |
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChI Key |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Other CAS RN |
15560-63-1 |
synonyms |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



